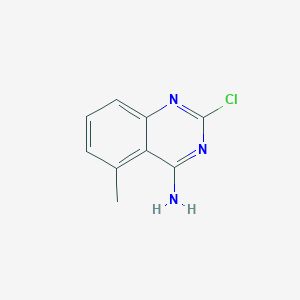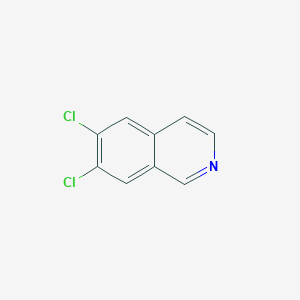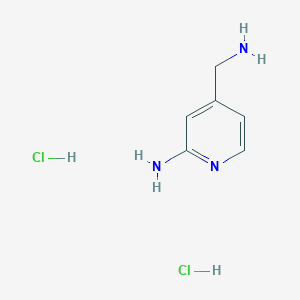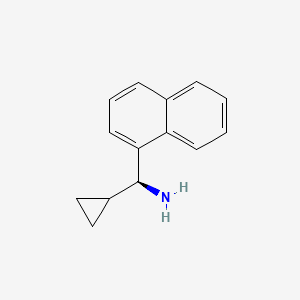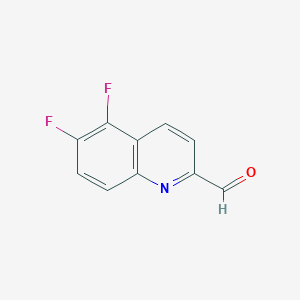
6-Isobutyl-2-nitropyridin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Isobutyl-2-nitropyridin-3-amine is an organic compound with the molecular formula C9H13N3O2 It is a derivative of pyridine, characterized by the presence of an isobutyl group at the 6th position, a nitro group at the 2nd position, and an amine group at the 3rd position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Isobutyl-2-nitropyridin-3-amine can be achieved through several methods. One common approach involves the nitration of 6-isobutylpyridin-3-amine. The nitration reaction typically employs a mixture of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is carried out at low temperatures to control the formation of by-products and to ensure the selective introduction of the nitro group at the desired position.
Another method involves the Suzuki-Miyaura cross-coupling reaction, where a boronic acid derivative of 6-isobutylpyridin-3-amine is coupled with a nitro-substituted aryl halide in the presence of a palladium catalyst. This method offers high selectivity and yields under mild reaction conditions .
Industrial Production Methods
Industrial production of this compound typically follows the nitration route due to its simplicity and cost-effectiveness. The process involves the continuous addition of nitrating agents to a stirred solution of 6-isobutylpyridin-3-amine, followed by careful temperature control and purification steps to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
6-Isobutyl-2-nitropyridin-3-amine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other nucleophiles such as amines or thiols.
Oxidation: The isobutyl group can be oxidized to a carboxylic acid group using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Ammonia or primary amines in the presence of a base.
Oxidation: Potassium permanganate in an acidic medium.
Major Products Formed
Reduction: 6-Isobutyl-2-aminopyridin-3-amine.
Substitution: 6-Isobutyl-2-(substituted)-pyridin-3-amine.
Oxidation: 6-(Carboxy)isobutyl-2-nitropyridin-3-amine.
Scientific Research Applications
6-Isobutyl-2-nitropyridin-3-amine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological and inflammatory conditions.
Materials Science: The compound is used in the development of novel materials with specific electronic and optical properties.
Biological Studies: It is employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Mechanism of Action
The mechanism of action of 6-Isobutyl-2-nitropyridin-3-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro group can participate in redox reactions, while the amine group can form hydrogen bonds with target proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
6-Fluoro-2-nitropyridin-3-amine: Similar structure with a fluorine atom instead of an isobutyl group.
6-Isobutyl-3-nitropyridin-2-amine: Isomer with the nitro and amine groups swapped.
6-Chloro-3-nitropyridin-2-amine: Contains a chlorine atom instead of an isobutyl group.
Uniqueness
6-Isobutyl-2-nitropyridin-3-amine is unique due to the presence of the isobutyl group, which imparts specific steric and electronic properties. This uniqueness makes it a valuable compound for the synthesis of derivatives with tailored biological activities and material properties.
Properties
Molecular Formula |
C9H13N3O2 |
|---|---|
Molecular Weight |
195.22 g/mol |
IUPAC Name |
6-(2-methylpropyl)-2-nitropyridin-3-amine |
InChI |
InChI=1S/C9H13N3O2/c1-6(2)5-7-3-4-8(10)9(11-7)12(13)14/h3-4,6H,5,10H2,1-2H3 |
InChI Key |
BOMMSTYVZJWQBT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=NC(=C(C=C1)N)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



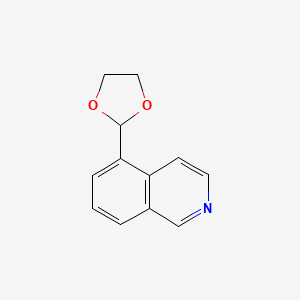

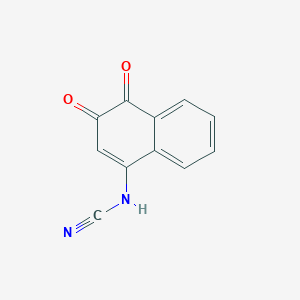

![6-Methyl-2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-ol](/img/structure/B11902050.png)

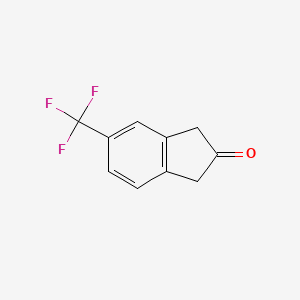
![(NZ)-N-[(4-chloro-7H-pyrrolo[2,3-d]pyrimidin-5-yl)methylidene]hydroxylamine](/img/structure/B11902069.png)
